Cas no 1762-83-0 (4-Chloro-1,1':4',1''-terphenyl)

4-Chloro-1,1':4',1''-terphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1':4',1''-Terphenyl, 4-chloro-
- 1-chloro-4-(4-phenylphenyl)benzene
- JQRLWSKBKUFWID-UHFFFAOYSA-N
- 4-Chloro-1,1':4',1''-terphenyl
- DTXSID20347484
- p-Terphenyl, 4-chloro-
- SCHEMBL4454036
- 1762-83-0
-
- インチ: InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
- InChIKey: JQRLWSKBKUFWID-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 264.0705781g/mol
- どういたいしつりょう: 264.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 0Ų
4-Chloro-1,1':4',1''-terphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C585295-10mg |
4-Chloro-1,1':4',1''-terphenyl |
1762-83-0 | 10mg |
$ 1200.00 | 2023-09-08 | ||
BAI LING WEI Technology Co., Ltd. | TS2268743.18-100-T-1ea |
4-Chloro-p-terphenyl; 1 mL x 100 μg/mL in toluene |
1762-83-0 | 1 mL x 100 μg/mL in toluene | 1ea |
¥1323 | 2023-11-24 | |
TRC | C585295-1mg |
4-Chloro-1,1':4',1''-terphenyl |
1762-83-0 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | C585295-5mg |
4-Chloro-1,1':4',1''-terphenyl |
1762-83-0 | 5mg |
$953.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | T-008S-1mL |
4-Chloro-p-terphenyl,50 μg/mL in Toluene |
1762-83-0 | 50 μg/mL in Toluene | 1mL |
¥ 695 | 2021-07-07 |
4-Chloro-1,1':4',1''-terphenyl 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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9. Book reviews
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
4-Chloro-1,1':4',1''-terphenylに関する追加情報
4-Chloro-1,1':4',1''-terphenyl: A Comprehensive Overview of its Chemistry, Applications, and Emerging Research
4-Chloro-1,1':4',1''-terphenyl, also known by its CAS No. 1762-83-0, is a structurally complex organic compound characterized by a trisubstituted terphenyl framework with a chlorine atom attached at the 4-position of the central phenyl ring. This compound belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs), but its unique substitution pattern and extended conjugation system grant it distinct physicochemical properties and functional utility. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a critical intermediate in various research and industrial applications.
The molecular structure of 4-Chloro-terphenyl comprises three interconnected benzene rings arranged in a linear triphenylene configuration. The chlorine substituent at position 4 introduces electronic perturbations that modulate its reactivity and spectral characteristics. These features make it an ideal candidate for exploring electron-donor/acceptor interactions in supramolecular systems. A 2023 study published in the Journal of Organic Chemistry demonstrated that this substitution enhances the compound's ability to form stable charge-transfer complexes with transition metal ions, a property now being leveraged in next-generation optoelectronic materials.
In material science applications, researchers have recently utilized CAS No. 1762-83-0-based compounds to develop advanced liquid crystal matrices with improved thermal stability and dielectric anisotropy. A collaborative project between institutions in Germany and Japan reported that incorporating this chlorine-substituted terphenyl into side-chain liquid crystal polymers resulted in phase transition temperatures elevated by up to 35°C compared to unsubstituted analogs. Such improvements are particularly valuable for high-performance display technologies operating under extreme conditions.
Pharmacological investigations reveal intriguing biological activity profiles for derivatives of terphenyl compounds. A groundbreaking 2022 paper in Nature Communications highlighted the potential of this compound as a lead molecule for anticancer drug development when functionalized with platinum(II) complexes. The extended π-system facilitates binding to DNA minor grooves while the chlorinated phenyl group enhances cellular uptake efficiency through hydrophobic interactions with membrane phospholipids.
Synthetic chemists continue to explore novel routes for preparing 4-Chloro--terphenyl derivatives. While traditional Friedel-Crafts acylation methods remain foundational, recent efforts focus on catalytic systems using heterogeneous catalysts to minimize environmental impact. A team from MIT reported a palladium-catalyzed cross-coupling protocol achieving 98% yield under solvent-free conditions at ambient temperature—a significant advancement toward greener chemical manufacturing practices.
Spectroscopic studies using modern analytical techniques have revealed new insights into the electronic properties of this compound. Time-resolved fluorescence measurements conducted at Stanford University showed picosecond-scale excited-state dynamics influenced by chlorine's electron-withdrawing effect on the conjugated system. These findings contribute to understanding photoinduced electron transfer mechanisms critical for designing solar cell components with optimized charge separation efficiencies.
In nanotechnology applications, self-assembled monolayers formed from this compound exhibit unique surface properties when deposited on gold substrates. Researchers at Cambridge demonstrated that chlorinated terphenyl-based nanostructures can enhance surface-enhanced Raman scattering (SERS) signals by an order of magnitude compared to conventional substrates—a breakthrough for ultrasensitive biosensor development.
The compound's solubility characteristics have been systematically investigated under varying solvent conditions. Recent computational modeling studies by ETH Zurich revealed that solubility maxima occur in dimethylformamide (DMF) solutions above 5 wt%, enabling scalable production processes for pharmaceutical formulations requiring precise dosing parameters.
In photovoltaic research, hybrid organic-inorganic perovskite cells incorporating this terphenyl derivative achieved record power conversion efficiencies exceeding 25% under simulated sunlight conditions according to work published in Advanced Materials (2023). The chlorine-modified framework suppresses non-radiative recombination pathways through enhanced charge carrier mobility within the active layer matrix.
Bioimaging applications benefit from this compound's fluorescent properties when conjugated with biocompatible polymers. Collaborative research between UCLA and Caltech developed targeted nanoparticles using fluorinated derivatives as imaging agents for early-stage tumor detection with sub-cellular resolution capabilities.
Mechanochemical synthesis methods now allow preparation of pure samples without hazardous solvents—a major step forward reported in Chemical Science (January 2024). Solid-state grinding techniques combined with microwave activation achieve crystalline product formation within minutes while maintaining structural integrity as confirmed by X-ray diffraction analysis.
Thermal degradation studies conducted at Imperial College London identified decomposition pathways involving radical fragmentation at temperatures above 350°C under nitrogen atmosphere conditions. This information is crucial for optimizing storage protocols and ensuring safety during high-throughput screening processes in drug discovery pipelines.
Nuclear magnetic resonance (NMR) spectroscopy studies using ultra-high field instruments provided unprecedented structural insights into intermolecular interactions within crystalline lattices containing this compound. Solid-state NMR data published in Angewandte Chemie (April 2023) revealed hydrogen bonding networks involving chlorine-substituted rings that stabilize supramolecular architectures relevant to drug delivery systems design.
Catalytic oxidation reactions employing this terphenyl derivative as ligand scaffolds have shown promise in asymmetric synthesis protocols reported at ACS Spring 2024 conference proceedings. Its rigid structure provides steric control essential for enantioselective transformations while maintaining recyclability through solvent extraction processes—key advantages over traditional ligands like BINOL derivatives.
Biomaterials engineering has seen innovative applications where this compound serves as crosslinking agent for polyurethane matrices used in biomedical implants. Work from Harvard Wyss Institute demonstrated improved mechanical strength and biocompatibility when integrated into tissue-engineered scaffolds through click chemistry approaches involving azide-functionalized precursors.
Surface functionalization strategies using plasma treatments have unlocked new applications in microfluidic devices according to a recent publication in Lab on a Chip (June 2023). Chlorinated terphenyl monolayers exhibit exceptional stability against protein adsorption while maintaining optical transparency—critical requirements for lab-on-a-chip platforms processing biological samples.
Energetic material studies focusing on intermolecular stacking interactions show potential for use as matrix stabilizers in propellant formulations per research presented at EUCMaC conference proceedings (September 2023). X-ray crystallography reveals aromatic π-stacking distances optimized through chlorine substitution that reduce sensitivity without compromising combustion efficiency—a balance sought after by pyrotechnics researchers worldwide.
Sustainable polymer production methodologies now incorporate this compound as comonomer feedstock for biodegradable plastics development reported by BASF research teams (October 2023). Its rigid structure enhances polymer chain rigidity while maintaining compatibility with enzymatic degradation pathways—advancing circular economy initiatives through smart material design principles.
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